(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 19863-69-5
VCID: VC3019867
InChI: InChI=1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H
SMILES: CNCC1CC2=CC=CC=C2O1.Cl
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride

CAS No.: 19863-69-5

Cat. No.: VC3019867

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride - 19863-69-5

Specification

CAS No. 19863-69-5
Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H
Standard InChI Key VTAQBQCEKGFJLB-UHFFFAOYSA-N
SMILES CNCC1CC2=CC=CC=C2O1.Cl
Canonical SMILES CNCC1CC2=CC=CC=C2O1.Cl

Introduction

Chemical Identity and Structure

Basic Identification

(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride is identified through several standardized chemical identifiers that facilitate its recognition across chemical databases and research literature.

ParameterValue
CAS Number19863-69-5
Molecular FormulaC₁₀H₁₃NO - HCl (or C₁₀H₁₄ClNO)
Molecular Weight199.67 g/mol
IUPAC Name2,3-dihydro-1-benzofuran-2-yl-N-methylmethanamine hydrochloride
InChIInChI=1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H
InChI KeyVTAQBQCEKGFJLB-UHFFFAOYSA-N
Catalog NumbersRCLS129306, 20R0951S

The compound is also known by several synonyms in scientific literature, including "(2,3-dihydro-1-benzofuran-2-yl)methylamine hydrochloride" and "(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride" .

Structural Characteristics

The structure of (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride comprises several key components:

  • A 2,3-dihydrobenzofuran core structure (benzofuran scaffold)

  • A methyl-substituted amino group attached to the 2-position via a methylene bridge

  • The amine group protonated and paired with a chloride counterion forming the hydrochloride salt

The 2,3-dihydrobenzofuran system consists of a benzene ring fused with a five-membered dihydrofuran ring, creating a bicyclic heterocyclic system . The molecule contains a stereogenic center at the 2-position of the dihydrobenzofuran ring, which can lead to potential stereoisomers, though the commercial form is typically offered as a racemic mixture .

Physical and Chemical Properties

(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride typically appears as a solid compound. As a hydrochloride salt of an amine, it exhibits enhanced water solubility compared to its free base form, making it more suitable for various pharmaceutical and research applications .

PropertyDescription
Physical AppearanceSolid, typically white to off-white
SolubilityEnhanced water solubility (as hydrochloride salt)
StabilityGenerally stable at room temperature for shipping
Storage RecommendationStore in tightly closed containers, protect from moisture

The compound's protonated amine gives it cationic properties that may influence its pharmacological profile and interactions with biological targets .

Synthesis and Chemical Transformations

General Synthesis Approaches for 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran skeleton serves as the core structure for many bioactive compounds, and several synthetic methodologies have been developed for its construction. Understanding these general approaches provides insight into how (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride might be synthesized.

Palladium-Catalyzed Oxyarylation

This approach involves an intermolecular C-C coupling reaction. For example, the reaction between phenylpropene and 2-aminophenol, catalyzed by palladium compounds, can generate trans-2,3-disubstituted dihydrobenzofurans with good yields and high stereoselectivity .

(4+1) Cycloaddition Approaches

Another effective method involves the (4+1) cycloaddition of sulfur ylides or ammonium ylides with in situ generated ortho-quinone methides. This method has been demonstrated to produce trans-2,3-dihydrobenzofurans with excellent yields and stereoselectivity :

  • The o-quinone methide precursor reacts with the ylide

  • Formation of betaine intermediate occurs

  • Subsequent ring closure leads to the 2,3-dihydrobenzofuran structure

The typical reaction conditions for this approach include:

  • Base: Cs₂CO₃

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature

  • Reaction time: 20-72 hours

These conditions have been demonstrated to yield trans-2,3-dihydrobenzofurans with excellent stereoselectivity (trans:cis ratio > 95:5) and yields ranging from 39-95% .

Biological Activity and Applications

Relationship to Bioactive Benzofuran Derivatives

The 2,3-dihydrobenzofuran skeleton is found in many bioactive molecules, providing context for understanding the potential applications of (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride.

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